N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide
Description
This compound features a multi-heterocyclic scaffold:
- 5-Methylisoxazole moiety: Acts as a bioisostere for carboxylic acid groups, enhancing metabolic stability .
- Hexahydroquinazolinone core: A partially saturated quinazoline derivative, which may improve solubility and reduce planar aromatic toxicity .
- Sulfanyl-acetamide linker: Provides flexibility and facilitates interactions with biological targets like enzymes or receptors .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O3S/c1-13-11-16(22-28-13)20-17(26)12-29-18-14-5-3-4-6-15(14)25(19(27)21-18)24-9-7-23(2)8-10-24/h11H,3-10,12H2,1-2H3,(H,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBJWPOLPYLBKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the piperazine and quinazoline moieties. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic effects could be explored for treating various diseases.
Industry: The compound’s unique properties might be useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its application.
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Insights
Hexahydroquinazolinone vs. Triazinone/Thiadiazole Cores
- The target compound’s hexahydroquinazolinone core offers partial saturation, reducing aromaticity compared to triazinone or thiadiazole analogs. This may enhance solubility and reduce off-target interactions .
Piperazinyl Modifications
- The 4-methylpiperazinyl group in the target compound contrasts with the cyclopropanecarbonyl-piperazine in . The methyl group improves water solubility, while cyclopropane enhances membrane permeability .
- 3,4-Dimethoxyphenylacetyl-piperazine (in ) introduces electron-rich aromaticity, favoring interactions with hydrophobic enzyme pockets .
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide is a complex organic compound with potential biological activity. Its structure includes an oxazole ring and a piperazine moiety, both of which are known to contribute to various pharmacological effects. This article aims to summarize the available research on the biological activities of this compound, including its mechanisms of action and potential therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C19H26N4O3S |
| Molecular Weight | 378.50 g/mol |
| IUPAC Name | This compound |
| PubChem CID | Not available |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring similar structural motifs. For instance, derivatives containing oxazole and piperazine rings have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays showed that compounds with similar structures could induce apoptosis in cancer cells by activating pathways involving p53 and caspase cascades .
Case Study:
A study evaluated the effects of a related compound on MCF-7 breast cancer cells. The treatment resulted in increased expression of p53 and cleavage of caspase-3, leading to enhanced apoptotic activity. This suggests that modifications in the oxazole and piperazine components can influence the anticancer efficacy of such compounds .
Antimicrobial Activity
Compounds with thiol and piperazine functionalities have been noted for their antimicrobial properties. Research indicates that certain derivatives can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
The proposed mechanisms for the biological activities of this compound include:
- Apoptosis Induction : Activation of apoptotic pathways through modulation of key proteins such as p53.
- Enzyme Inhibition : Potential inhibition of enzymes involved in cancer proliferation or microbial metabolism.
- Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways that affect cell survival and proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Related Compound | Assay/Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|---|
| Anticancer | Oxazole Derivative | MCF-7 | 0.65 | Apoptosis via p53 activation |
| Antimicrobial | Piperazine Derivative | E. coli | 10 | Membrane disruption |
| Enzyme Inhibition | Similar Thiol Compound | Carbonic Anhydrase | 0.89 | Enzyme inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
